8-Tetradecyloxypyrene-1,3,6-trisulfonic acid trisodium salt
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Overview
Description
()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate typically involves the nucleophilic ring opening of aziridine-2-carboxylate esters. One common method is the reaction of N-sulphonyl aziridine-2-carboxylate esters with organometallic reagents . This method allows for the preparation of optically active amino acids through the regioselective opening of the aziridine ring.
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification by crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: This is the most common reaction, where nucleophiles attack the aziridine ring, leading to the formation of open-chain products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic ring opening.
Substitution Reactions: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.
Common Reagents and Conditions
Organometallic Reagents: These are commonly used for nucleophilic ring opening reactions.
Wittig Reagents: Used for the synthesis of unsaturated amino acids through the ring opening of aziridine-2-carboxylates.
Major Products Formed
Optically Active Amino Acids: These are the primary products formed from the nucleophilic ring opening of aziridine-2-carboxylate esters.
Unsaturated Amino Acids: Formed through reactions with Wittig reagents.
Scientific Research Applications
()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate primarily involves the nucleophilic ring opening of the aziridine ring. This reaction is facilitated by the strain in the three-membered ring, making it highly reactive towards nucleophiles. The resulting open-chain products can then undergo further transformations to yield a variety of biologically and chemically significant compounds .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylates: These compounds share the aziridine ring structure and are used in similar synthetic applications.
Azetidines: Four-membered nitrogen-containing heterocycles that also undergo ring-opening reactions.
Uniqueness
()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate is unique due to its chiral nature and the specific substituents on the aziridine ring. This makes it particularly valuable for the synthesis of optically active compounds, which are important in pharmaceuticals and other applications requiring high stereochemical purity .
Properties
Molecular Formula |
C30H35Na3O10S3 |
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Molecular Weight |
720.8 g/mol |
IUPAC Name |
trisodium;8-tetradecoxypyrene-1,3,6-trisulfonate |
InChI |
InChI=1S/C30H38O10S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-40-25-19-26(41(31,32)33)22-16-17-24-28(43(37,38)39)20-27(42(34,35)36)23-15-14-21(25)29(22)30(23)24;;;/h14-17,19-20H,2-13,18H2,1H3,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 |
InChI Key |
WSOKMYCTYQPILU-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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